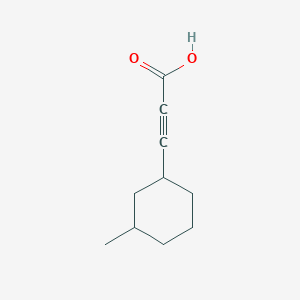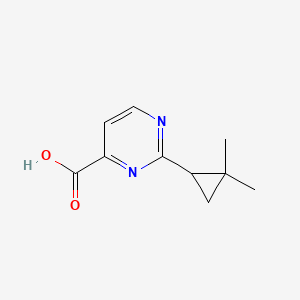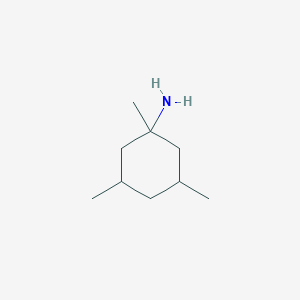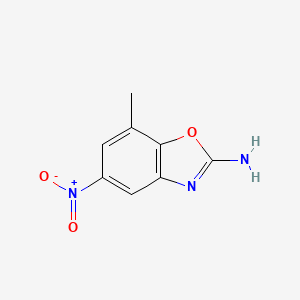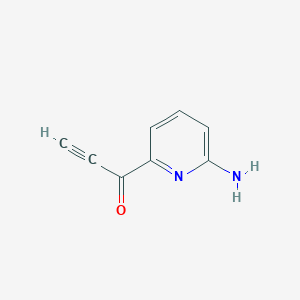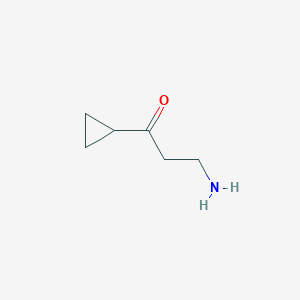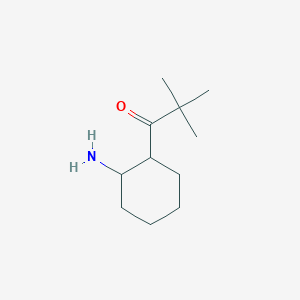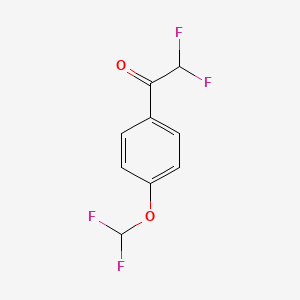![molecular formula C10H19NO B13188147 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL is a compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a cyclopentane ring substituted with a cyclobutyl group containing an aminomethyl moiety and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves several steps, typically starting with the preparation of the cyclobutyl and cyclopentyl precursors. The aminomethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial production methods for this compound are not well-documented, as it is mainly synthesized in laboratory settings for research purposes. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields cyclopentanone derivatives .
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-8-9(4-3-5-9)10(12)6-1-2-7-10/h12H,1-8,11H2 |
InChI Key |
HZAFPACDVRRTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2(CCC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


